N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an intriguing chemical compound with unique structural features This compound belongs to a class of heterocyclic compounds, characterized by the presence of both pyridine and pyrazole rings in its structure
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10-8-13(23-5)9-14(21)20(10)7-6-17-16(22)15-11(2)18-19(4)12(15)3/h8-9H,6-7H2,1-5H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVXTDXPPMOMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N(N=C2C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyridine and pyrazole rings through cyclization reactions. Key steps involve:
Formation of the pyridine ring: This can be achieved through condensation of 4-methoxy-2-methyl-3-oxobutanoic acid with an appropriate amine under acidic or basic conditions.
Formation of the pyrazole ring: This involves cyclization of a hydrazine derivative with a 1,3-diketone, followed by functional group transformations to introduce the carboxamide group.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial. Industrial synthesis might employ flow chemistry to enhance reaction efficiency and yield, minimizing the formation of by-products.
Chemical Reactions Analysis
Major Products Formed from These Reactions
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in synthesizing complex molecules, including potential pharmaceuticals. Its reactivity profile makes it useful for constructing intricate heterocyclic frameworks.
Biology and Medicine: In biological and medicinal contexts, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has potential as a scaffold for drug development. Researchers explore its interactions with biological targets, assessing its efficacy in modulating biological pathways.
Industry: Industrial applications may include its use as a precursor in the synthesis of specialty chemicals, agrochemicals, and material science components. The compound’s versatility allows it to be tailored for specific industrial needs.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It might act as an enzyme inhibitor or receptor modulator. The presence of the pyrazole and pyridine rings allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
List of Similar Compounds
1-(4-methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazole
2-(4-methoxy-6-methylpyridin-1-yl)ethanamine
1-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)propane
There you go—a deep dive into this compound! Hope that satisfies your curiosity.
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